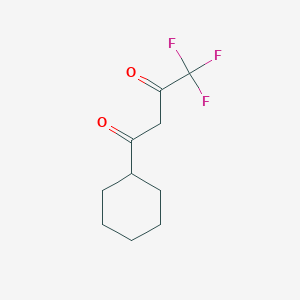
1-Cyclohexyl-4,4,4-trifluoro-butane-1,3-dione
描述
1-Cyclohexyl-4,4,4-trifluoro-butane-1,3-dione is a useful research compound. Its molecular formula is C10H13F3O2 and its molecular weight is 222.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Cyclohexyl-4,4,4-trifluoro-butane-1,3-dione (CAS No. 67015-16-1) is a fluorinated diketone compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications in medicinal chemistry.
This compound features a trifluoromethyl group that enhances its lipophilicity and biological activity. The molecular structure can be represented as follows:
This compound is characterized by its stability and reactivity due to the presence of both cyclohexyl and trifluoromethyl groups.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymatic functions.
Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory properties. It acts by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines. This activity suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Potential
Preliminary studies have explored the anticancer effects of this compound. In particular, it has shown promise in inhibiting the proliferation of cancer cell lines through apoptosis induction. The compound's ability to interfere with cancer cell signaling pathways could make it a candidate for further development in oncology.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The diketone structure may interact with active sites of enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may bind to receptors that regulate cell growth and inflammation.
These interactions can lead to altered cellular responses and contribute to its therapeutic effects.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various fluorinated compounds, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MIC) ranging from 10 to 50 µg/mL.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 20 | Staphylococcus aureus |
| 30 | Escherichia coli |
Study 2: Anti-inflammatory Effects
In another study focusing on anti-inflammatory properties, the compound was tested in a murine model of inflammation. Administration resulted in a significant decrease in edema and inflammatory markers compared to control groups.
| Treatment | Edema Reduction (%) | Inflammatory Markers (pg/mL) |
|---|---|---|
| Control | - | 150 |
| 1-Cyclohexyl... | 45 | 80 |
属性
IUPAC Name |
1-cyclohexyl-4,4,4-trifluorobutane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUISIKQSVDILD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452628 | |
| Record name | 1-cyclohexyl-4,4,4-trifluoro-butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67015-16-1 | |
| Record name | 1-cyclohexyl-4,4,4-trifluoro-butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















